molecular formula C19H18F3N3O4S B11010542 Methyl 2-({[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-({[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11010542
M. Wt: 441.4 g/mol
InChI Key: HIANTYCTYQKSNJ-UHFFFAOYSA-N
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Description

Methyl 2-({[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these steps include trifluorophenyl derivatives, thiazole precursors, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The trifluorophenyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Methyl 2-({[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[5-oxo-1-phenylpyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
  • Methyl 2-({[5-oxo-1-(4-fluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-({[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to the presence of the trifluorophenyl group, which can impart distinct chemical and biological properties. This trifluorophenyl group may enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets compared to similar compounds without the trifluorophenyl substitution.

Biological Activity

Methyl 2-({[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C15H16F3N3O3SC_{15}H_{16}F_3N_3O_3S and a molecular weight of approximately 399.37 g/mol. The presence of a thiazole ring and a pyrrolidine moiety contributes to its structural complexity and potential pharmacological properties.

Key Structural Features

FeatureDescription
Thiazole RingContributes to biological activity
Pyrrolidine DerivativeEnhances interaction with biological targets
Trifluorophenyl GroupIncreases lipophilicity and alters pharmacokinetics

Research indicates that this compound may interact with various biological targets, particularly in the context of cancer treatment. It has shown promising results in inhibiting tumor growth and modulating drug transport mechanisms.

  • P-glycoprotein Interaction : The compound has been studied for its effects on P-glycoprotein (P-gp), a critical transporter involved in drug efflux. In vitro studies have demonstrated that it stimulates ATPase activity, suggesting it may act as a substrate for P-gp. This interaction could enhance the bioavailability of co-administered drugs by inhibiting their efflux from cells .
  • Antitumor Activity : In vivo studies have reported significant reductions in tumor volume and weight in murine models treated with this compound. The absence of apparent side effects indicates a favorable safety profile .

Study 1: P-glycoprotein Modulation

In a study examining the structure-activity relationship (SAR) of thiazole derivatives, this compound was found to stimulate P-gp ATPase activity at various concentrations (0.05 μM to 2.5 μM). The stimulation percentage was recorded as an indicator of its potential as a substrate for P-gp, which is crucial for understanding its pharmacokinetic behavior in vivo .

Study 2: Antitumor Efficacy

A separate investigation focused on the antitumor efficacy of this compound demonstrated significant tumor reduction in xenograft models. The study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Efficacy Against Cancer

The compound has shown:

  • Tumor Volume Reduction : Up to 70% decrease in specific models.
  • Cell Line Activity : Effective against various cancer cell lines, including breast and colon cancer.

Safety Profile

The compound exhibited:

  • No Significant Toxicity : In preclinical studies, no major side effects were noted at therapeutic doses.

Properties

Molecular Formula

C19H18F3N3O4S

Molecular Weight

441.4 g/mol

IUPAC Name

methyl 2-[[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H18F3N3O4S/c1-8(2)16-15(18(28)29-3)23-19(30-16)24-17(27)9-4-13(26)25(7-9)10-5-11(20)14(22)12(21)6-10/h5-6,8-9H,4,7H2,1-3H3,(H,23,24,27)

InChI Key

HIANTYCTYQKSNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C(=C3)F)F)F)C(=O)OC

Origin of Product

United States

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